
Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate: is a chemical compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 1,3,4-thiadiazole ring substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the thiadiazole ring, potentially forming dihydrothiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Chemistry: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In the agrochemical industry, this compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering cellular processes.
Comparaison Avec Des Composés Similaires
- Benzyl (5-methyl-1,3,4-thiadiazol-2-yl)carbamate
- Benzyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
- Benzyl (5-nitro-1,3,4-thiadiazol-2-yl)carbamate
Uniqueness: Benzyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in various applications.
Propriétés
Formule moléculaire |
C11H8F3N3O2S |
|---|---|
Poids moléculaire |
303.26 g/mol |
Nom IUPAC |
benzyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)8-16-17-9(20-8)15-10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) |
Clé InChI |
OVFULXHHIMLUDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=NN=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


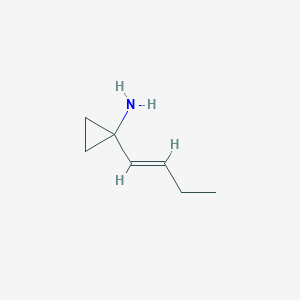


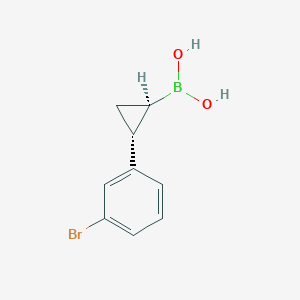

![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
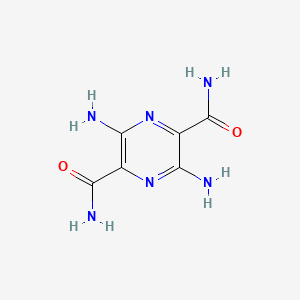

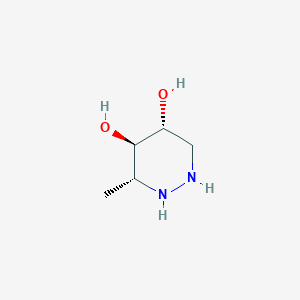

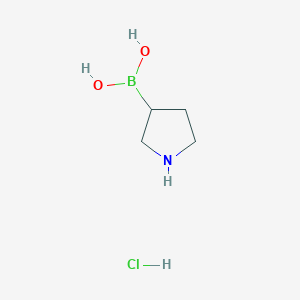
![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)

